![molecular formula C11H15BFNO3 B1395822 (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid CAS No. 1292755-44-2](/img/structure/B1395822.png)
(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid
Overview
Description
“(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C11H15BFNO3 and an average mass of 239.051 Da .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of reagents like phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters is not well developed, but a radical approach has been reported for 1°, 2°, and 3° alkyl boronic esters . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid” consists of a phenyl ring substituted with a fluorine atom and a morpholinomethyl group. The boronic acid moiety is attached to the carbon atom bearing the morpholinomethyl group .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . The susceptibility of boronic pinacol esters to hydrolysis at physiological pH has also been studied .Scientific Research Applications
Sensing Applications
Boronic acids interact with diols and Lewis bases like fluoride or cyanide, which can be utilized in various sensing applications, both homogeneous assays and heterogeneous detection .
Polymer Electrolytes
Phenylboronic catechol esters, which may be derived from similar compounds, show promise as anion receptors for polymer electrolytes .
Hydrolysis Studies
The hydrolysis behavior of phenylboronic pinacol esters, related to this compound, is influenced by substituents in the aromatic ring and pH levels, which is significant at physiological pH .
Safety And Hazards
properties
IUPAC Name |
[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPZMOTDLWIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.